3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
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Overview
Description
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both imidazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable complexes with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and coordination bonds, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(1H-imidazol-1-yl)pyridine
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSSFWTWYPIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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